(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring substituted with various functional groups such as bromine, ethoxy, methoxy, and chlorine. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.
Introduction of Substituents: The bromine, ethoxy, and methoxy groups can be introduced through electrophilic aromatic substitution reactions. The chlorophenyl group can be attached via a Friedel-Crafts alkylation reaction.
Final Assembly: The final step involves the condensation of the substituted thiazolidine with the appropriate aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simple ester used in various chemical syntheses.
Tetrachloromethane: An inert compound used as a solvent.
Uniqueness
(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H17BrClNO4S |
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Molecular Weight |
482.8 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H17BrClNO4S/c1-3-27-18-15(21)8-13(9-16(18)26-2)10-17-19(24)23(20(25)28-17)11-12-4-6-14(22)7-5-12/h4-10H,3,11H2,1-2H3/b17-10- |
InChI Key |
ZARSCWMPYQLDNZ-YVLHZVERSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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